

CAS number for Disperse Red 354 identification

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Compound of Interest

Compound Name: Disperse Red 354

Cat. No.: B072953

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An In-depth Technical Guide to **Disperse Red 354** for Researchers and Scientists

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological effects of the azo dye, **Disperse Red 354**. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Identification and Chemical Properties

Disperse Red 354 is a monoazo dye characterized by its chemical structure and specific identifiers. Its primary CAS number is 1533-78-4[1]. The IUPAC name for **Disperse Red 354** is 2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1]. It is also known by other synonyms including C.I. Disperse Red 167:1 and DIANIX RUBINE S 2G[1]. The dye typically appears as a dark red powder[2].

Chemical and Physical Data

A summary of the key chemical and physical properties of **Disperse Red 354** is presented in the table below.

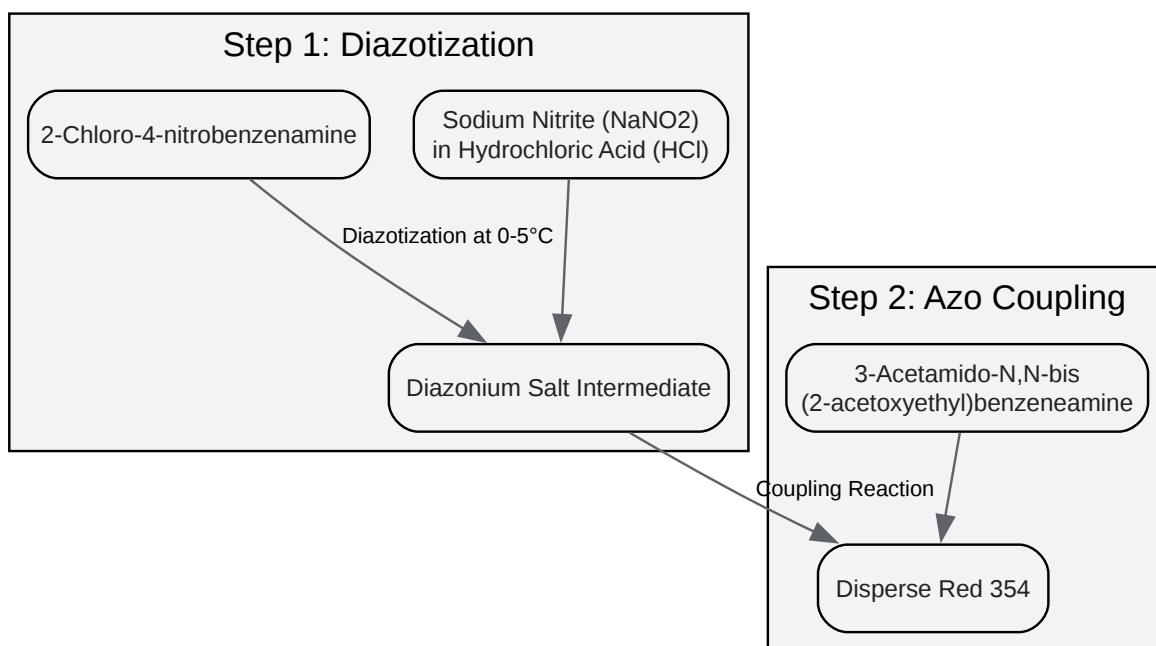
Property	Value	Reference
CAS Number	1533-78-4	[1]
Molecular Formula	C22H24ClN5O7	[1][2]
Molecular Weight	505.91 g/mol	[2]
IUPAC Name	2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate	[1]
Appearance	Dark red powder	[2]

Synthesis of Disperse Red 354

The manufacturing of **Disperse Red 354** involves a two-step process common for azo dyes: diazotization followed by a coupling reaction[2]. The synthesis starts with the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine[2].

Synthesis Workflow Diagram

Synthesis Workflow for Disperse Red 354



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Caption: Synthesis of **Disperse Red 354** via diazotization and azo coupling.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on the known reaction for producing **Disperse Red 354**:

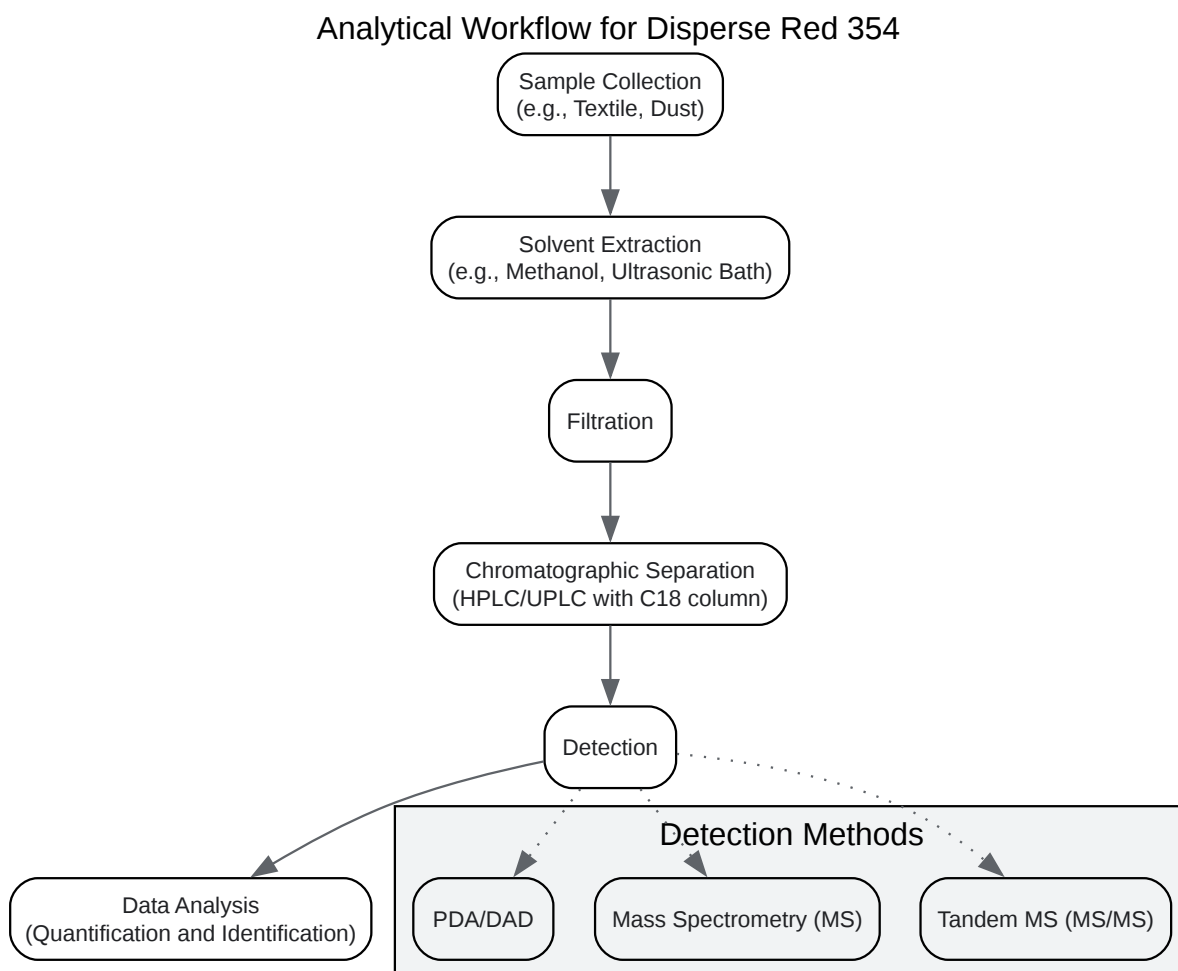
- Diazotization:
 - Dissolve 2-chloro-4-nitrobenzenamine in a cooled aqueous solution of hydrochloric acid.
 - Maintain the temperature of the solution between 0 and 5°C using an ice bath.
 - Slowly add an aqueous solution of sodium nitrite dropwise while stirring vigorously.
 - Continue stirring for 30-60 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

- Azo Coupling:
 - In a separate vessel, dissolve 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine in a suitable solvent, such as acetic acid.
 - Cool the solution to 0-5°C.
 - Slowly add the previously prepared diazonium salt solution to the coupling component solution with constant stirring.
 - Maintain the temperature below 5°C throughout the addition.
 - Adjust the pH of the reaction mixture to 4-5 using a suitable buffer, such as sodium acetate, to facilitate the coupling reaction[2].
 - Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Isolation and Purification:
 - The precipitated **Disperse Red 354** is collected by filtration.
 - Wash the product with cold water to remove any unreacted starting materials and salts.
 - The crude product can be further purified by recrystallization from an appropriate solvent.
 - Dry the purified product under a vacuum.

Analytical Methodologies

The identification and quantification of **Disperse Red 354**, particularly in complex matrices like textiles or environmental samples, are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods[3].

Analytical Workflow Diagram



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Caption: General workflow for the analysis of **Disperse Red 354**.

Experimental Protocol for HPLC Analysis

This protocol is based on the DIN 54231 standard procedure for the analysis of disperse dyes[4].

- Sample Preparation:
 - Accurately weigh a sample of the material to be analyzed.

- Extract the dye from the sample using methanol in an ultrasonic bath[5].
- Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
- Instrumentation and Conditions:
 - HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
 - Column: A C18 reversed-phase column is commonly used[3].
 - Mobile Phase: A gradient elution is typically employed, often using a mixture of water (with additives like formic acid or ammonium acetate) and an organic solvent such as methanol or acetonitrile[3].
 - Detection:
 - Photodiode Array (PDA) or Diode Array (DAD) Detector: For UV-Vis spectral analysis and quantification[3].
 - Mass Spectrometer (MS) or Tandem Mass Spectrometer (MS/MS): For confirmation of identity and sensitive quantification[3].
 - Injection Volume: Typically 5-10 µL[3].
 - Flow Rate: Approximately 0.2-1.0 mL/min[3].
- Quantification:
 - Prepare a series of calibration standards of **Disperse Red 354** of known concentrations.
 - Generate a calibration curve by plotting the peak area against the concentration.
 - Calculate the concentration of **Disperse Red 354** in the sample by comparing its peak area to the calibration curve.

Degradation of Disperse Red 354 by Advanced Oxidation Processes (AOPs)

The degradation of **Disperse Red 354** in aqueous solutions has been studied using various Advanced Oxidation Processes (AOPs). These processes are effective in decolorizing the dye and reducing the chemical oxygen demand (COD)[6]. A comparative study evaluated the efficacy of ozonation, Fenton, UV/H₂O₂, and photo-Fenton processes[6].

AOP Experimental Data

The following table summarizes the percentage of decolorization and COD removal after 30 minutes of treatment with different AOPs.

Advanced Oxidation Process	Decolorization (%)	COD Removal (%)
Ozonation (O ₃)	~75	~20
UV/H ₂ O ₂	~75	~50
Fenton (Dark/H ₂ O ₂ /Fe(II))	>95	~80
Photo-Fenton (UV/H ₂ O ₂ /Fe(II))	>98	>90

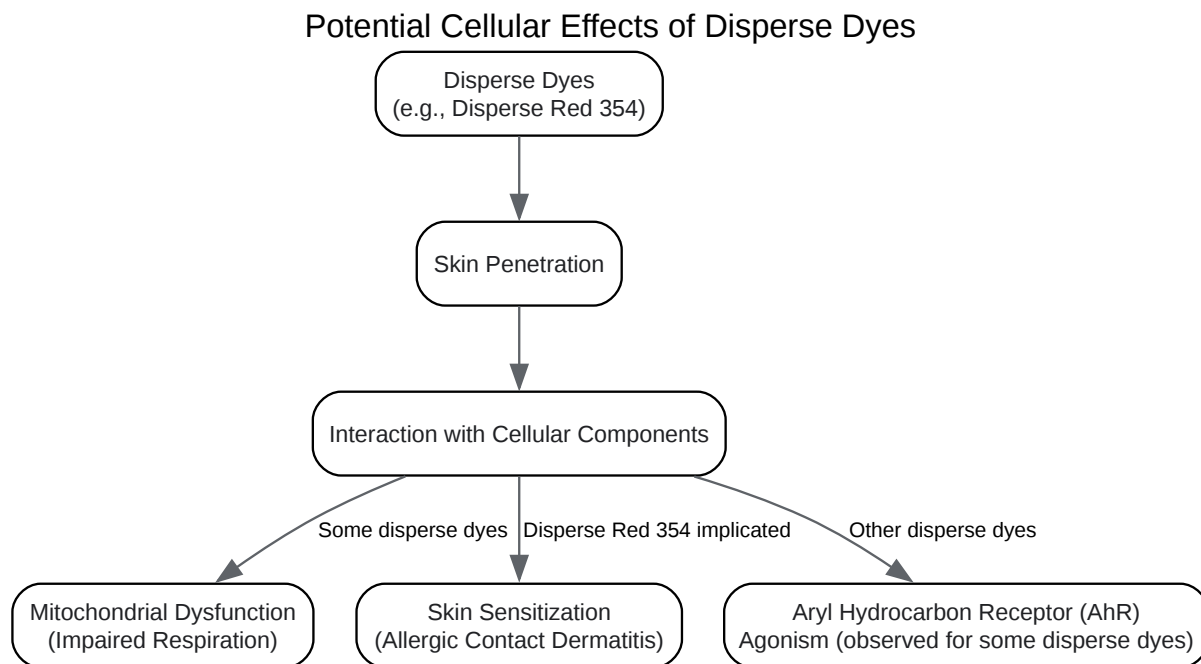
Data adapted from a comparative study on the degradation of **Disperse Red 354**[6].

The photo-Fenton process demonstrated the highest efficiency, achieving over 85% color removal and more than 90% COD removal within the first 10 minutes of the reaction[6]. The main oxidation products identified were sulfate, nitrate, chloride, formate, and oxalate ions[6].

Toxicology and Potential Cellular Effects

Disperse dyes, including **Disperse Red 354**, are a subject of toxicological interest due to their potential for human exposure through textiles.

Potential Cellular Effects Diagram



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Caption: Logical relationships of potential cellular effects of disperse dyes.

Summary of Toxicological Findings

- **Skin Sensitization:** Azobenzene disperse dyes are implicated as potential skin sensitizers, and wearing clothing containing these dyes can lead to allergic contact dermatitis[7]. **Disperse Red 354** has been evaluated in the Direct Peptide Reactivity Assay (DPRA), which suggests it may function as an immune sensitizer[7].
- **Cellular Viability and Mitochondrial Function:** Studies on other disperse dyes have shown that they can impair cell viability and mitochondrial respiration in keratinocytes and intestinal epithelial cells[1].
- **Aryl Hydrocarbon Receptor (AhR) Agonism:** Some disperse dyes, such as Disperse Violet 93:1, Disperse Blue 291, and Disperse Blue 373, have been identified as agonists of the aryl hydrocarbon receptor (AhR)[8]. While **Disperse Red 354** has not been specifically identified as an AhR agonist in the available literature, this represents a potential area for further investigation for this class of dyes.

- Genotoxicity: Azobenzene disperse dyes, as a class, have been associated with mutagenic and genotoxic properties[9].

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